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molecular formula C5H14Cl2N2 B595146 1-Methylpyrrolidin-3-amine dihydrochloride CAS No. 1209287-84-2

1-Methylpyrrolidin-3-amine dihydrochloride

Cat. No. B595146
M. Wt: 173.081
InChI Key: KMENRFVAAKFKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349839B2

Procedure details

The prepared N-methyl-3-t-butoxycarbonylaminopyrrolidine (1.8 g, 8.9 mmoles) is dissolved in HCl/dioxane (4N, 44 mL, 256 mmoles) and allowed to stir at RT for 45 min. The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt is dried under high vacuum (1.7 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH:7]C(OC(C)(C)C)=O)[CH2:3]1.[ClH:15].O1CCOCC1>>[ClH:15].[ClH:15].[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CN1CC(CC1)NC(=O)OC(C)(C)C
Name
Quantity
44 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt
CUSTOM
Type
CUSTOM
Details
is dried under high vacuum (1.7 g)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
Cl.Cl.CN1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08349839B2

Procedure details

The prepared N-methyl-3-t-butoxycarbonylaminopyrrolidine (1.8 g, 8.9 mmoles) is dissolved in HCl/dioxane (4N, 44 mL, 256 mmoles) and allowed to stir at RT for 45 min. The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt is dried under high vacuum (1.7 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH:7]C(OC(C)(C)C)=O)[CH2:3]1.[ClH:15].O1CCOCC1>>[ClH:15].[ClH:15].[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CN1CC(CC1)NC(=O)OC(C)(C)C
Name
Quantity
44 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt
CUSTOM
Type
CUSTOM
Details
is dried under high vacuum (1.7 g)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
Cl.Cl.CN1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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